4-NITROPHENYL 2-(ACETYLAMINO)-2-DEOXY-ALPHA-D-GALACTOPYRANOSIDE 3,4,6-TRIACETATE

Übersicht

Beschreibung

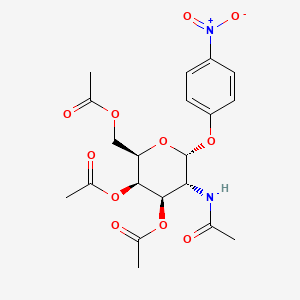

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is a complex organic compound with the molecular formula C20H24N2O11 and a molecular weight of 468.41 g/mol . This compound is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using acetyl groups to prevent unwanted reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction.

Acetylation: The final step involves acetylation of the amino group to form the acetylamino derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch Reactors: Using batch reactors to control reaction conditions precisely.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate undergoes several types of chemical reactions:

Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The nitrophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used for hydrolysis.

Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Produces the deacetylated form of the compound.

Reduction: Produces the amino derivative.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is widely used in scientific research:

Biochemistry: Used as a substrate to study enzyme kinetics of glycosidases and glycosyltransferases.

Medicine: Investigated for its potential in drug development, particularly in targeting glycosylation pathways.

Industrial Applications: Used in the synthesis of complex carbohydrates and glycoconjugates.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with enzymes involved in glycosylation. The nitrophenyl group acts as a leaving group, facilitating the transfer of the glycosyl moiety to acceptor molecules. This mechanism is crucial in studying enzyme kinetics and understanding the molecular pathways involved in glycosylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-glucopyranoside 3,4,6-Triacetate: Similar structure but with a glucose moiety instead of galactose.

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-β-D-galactopyranoside 3,4,6-Triacetate: Similar structure but with a β-anomer instead of α-anomer.

Uniqueness

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-Triacetate is unique due to its specific configuration and the presence of the nitrophenyl group, which makes it a valuable tool in studying glycosylation processes .

Biologische Aktivität

4-Nitrophenyl 2-(Acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate (commonly referred to as 4NP-GalNAc) is a synthetic derivative of galactosamine that has garnered attention in biochemical research due to its potential applications in enzyme assays and as a substrate for various glycosidases. This compound serves as a chromogenic substrate, allowing for the quantitative measurement of enzyme activity in various biological contexts.

- Molecular Formula : C20H28N2O13

- Molecular Weight : 504.44 g/mol

- CAS Number : 59837-14-8

- IUPAC Name : N-[(2R,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Enzymatic Hydrolysis

The primary biological activity of 4NP-GalNAc is its role as a substrate for various glycosidases. A notable study focused on the enzyme hydrolysis of nitrophenyl derivatives , revealing that immobilized β-N-acetylhexosaminidase effectively catalyzes the hydrolysis of this compound. The kinetic parameters indicated a Michaelis-Menten behavior with a maximum reaction rate () of and a Michaelis constant () of .

Substrate Specificity

The substrate specificity of β-N-acetylhexosaminidase towards various nitrophenyl derivatives was assessed. The following table summarizes the specific enzyme activities observed:

| Substrate | Specific Activity (U/mg) ± SD |

|---|---|

| 4NP-β-GalNAc | 422 ± 17 |

| 4NP-β-GlcNAc | 135.3 ± 5.5 |

| 2NP-β-GalNAc | 417 ± 17 |

| 2NP-β-GlcNAc | 156.6 ± 6.7 |

| 4MU-β-GalNAc | 97.1 ± 4.6 |

This data indicates that the compound is preferentially hydrolyzed by β-N-acetylhexosaminidase compared to other substrates tested .

Application in Enzyme Assays

A significant application of 4NP-GalNAc is in enzyme assays for α-galactosidase activity . The compound's chromogenic properties allow for the visualization and quantification of enzymatic reactions, making it valuable in both research and clinical diagnostics .

In one study, researchers utilized this substrate to monitor α-galactosidase activity in various biological samples, demonstrating its utility in diagnosing lysosomal storage disorders such as Fabry disease . The assay's sensitivity and specificity were highlighted as key advantages over traditional methods.

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-OBKDMQGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858190 | |

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135266-95-4 | |

| Record name | 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.